ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
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Overview
Description
Ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with an ethyl ester group and an amino-oxoethoxy side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the ethyl ester group and the amino-oxoethoxy side chain. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects and mechanisms of action may lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular interactions and pathways are essential to understand its biological effects fully.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate include other chromen-2-one derivatives with varying substituents. Examples include:
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
- Ethyl 3-[7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino-oxoethoxy side chain and the ethyl ester group differentiates it from other chromen-2-one derivatives, potentially leading to unique interactions and activities.
Properties
IUPAC Name |
ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-3-22-16(20)7-6-13-10(2)12-5-4-11(23-9-15(18)19)8-14(12)24-17(13)21/h4-5,8H,3,6-7,9H2,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDGJRIPIASRRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)N)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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